molecular formula C6H8N2 B089654 2,5-Dimethylpyrazine CAS No. 123-32-0

2,5-Dimethylpyrazine

Cat. No.: B089654
CAS No.: 123-32-0
M. Wt: 108.14 g/mol
InChI Key: LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

2,5-Dimethylpyrazine (2,5-DMP) is a pyrazine compound that primarily targets L-threonine dehydrogenase (EcTDH) , an enzyme found in Escherichia coli . This enzyme plays a crucial role in the metabolic pathways involved in the synthesis of 2,5-DMP .

Mode of Action

The interaction of 2,5-DMP with its target, L-threonine dehydrogenase, leads to the oxidation of L-threonine . This reaction is part of a series of biochemical reactions that ultimately result in the synthesis of 2,5-DMP .

Biochemical Pathways

The synthesis of 2,5-DMP involves the reconstruction of metabolic pathways and the enhancement of cofactors regeneration . The process begins with the oxidation of L-threonine by L-threonine dehydrogenase . The product of this reaction, L-2-amino-acetoacetate, is unstable and can decarboxylate to form aminoacetone . Aminoacetone then spontaneously converts to 2,5-DMP in a pH-dependent reaction .

Pharmacokinetics

It’s known that 2,5-dmp is synthesized in engineered escherichia coli, suggesting that it may be metabolized and excreted by similar microbial systems .

Result of Action

The action of 2,5-DMP results in various molecular and cellular effects. It has been reported to induce programmed cell death and suppress angiogenesis, which are crucial processes in tumor development and progression . Additionally, 2,5-DMP demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi .

Action Environment

The action of 2,5-DMP can be influenced by environmental factors. For instance, the synthesis of 2,5-DMP in Escherichia coli is optimized under certain reaction conditions . Furthermore, the spontaneous conversion of aminoacetone to 2,5-DMP is a pH-dependent reaction , indicating that the acidity or alkalinity of the environment can influence the efficacy and stability of 2,5-DMP.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylpyrazine can be synthesized through various methods. One common method involves the reaction of 2,5-hexanedione with ammonia or ammonium acetate under reflux conditions. The reaction typically proceeds as follows: [ \text{C}6\text{H}{10}\text{O}_2 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_8\text{N}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 2,5-dimethylpiperazine. This process is carried out in the presence of a dehydrogenation catalyst such as palladium on carbon at elevated temperatures.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.

    Reduction: It can be reduced to form 2,5-dimethylpiperazine.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms, leading to various substituted pyrazines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: 2,5-Dimethylpiperazine.

    Substitution: Various halogenated pyrazines.

Scientific Research Applications

2,5-Dimethylpyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Studied for its role as an endogenous metabolite and its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry due to its characteristic odor.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methyl group positions, which influence its chemical reactivity and biological activity. Its endogenous nature also makes it a valuable compound for studying metabolic pathways and cellular processes.

Properties

IUPAC Name

2,5-dimethylpyrazine
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InChI

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3
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InChI Key

LCZUOKDVTBMCMX-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C
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Molecular Formula

C6H8N2
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DSSTOX Substance ID

DTXSID6047652
Record name 2,5-Dimethylpyrazine
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Molecular Weight

108.14 g/mol
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Physical Description

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour
Record name 2,5-Dimethylpyrazine
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Boiling Point

154.00 to 156.00 °C. @ 760.00 mm Hg
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Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2,5-Dimethylpyrazine
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Density

0.982-1.000
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Vapor Pressure

1.5 [mmHg]
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CAS No.

123-32-0
Record name 2,5-Dimethylpyrazine
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Record name 2,5-DIMETHYLPYRAZINE
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Melting Point

15 °C
Record name 2,5-Dimethylpyrazine
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Synthesis routes and methods

Procedure details

An alternate pathway for the synthesis of piperazine-2,5-dicarboxylates 64-66 involved reduction of the corresponding pyrazine precursors. Preparation of piperazine-2,5-dicarboxylic acid 64 had been reported in Felder, Von E., Maffei, S., Peitra, S. and Pitre, D., Helv. Chim. Acta. 1960, 43, 888-896, from pyrazine diester 83. Hydrolsis of 83 followed by hydrogenation of the alkaline solution at room temperature was reported to afford trans-64, but no evidence for the geometric assignment was provided. Diacid 64 was prepared from the corresponding pyrazine 82. Synthesis of pyrazine-2,5-dicarboxylic acid 82 had been reported by several authors. See Krems, I. J., and Spoerri, P. E., J. Amer. Chem. Soc. 1946, 68, 527-528; Mager, H. I. X. and Berends, W., Rec. Trav. Chim. 1958, 77, 827-841; Kimura, T., Yamada, S., Kanzahi, K. and Kato, K., Jpn. Patent 1960, 10,510 through Chem. ABs. 1961, 55, 9439; Schut, W. J., Mager, H. I. X., and Berends, W., Rec Trav. Chim. 1961, 80, 391-398 and Fujii, S., Kikucki, R. and Kushida, H., J. Org. Chem. 1966, 31, 2239-2241. Oxidation using SeO2 in refluxing pyridine-water afforded 82 in 65-71% yield from commercially available 2,5-dimethylpyrazine. An alkaline solution of diacid 82 at 50°-60° C. and 40-42 psi H2 pressure using Pd/C catalyst over a period of 12 h afforded an isomeric mixture of 64 in 98% yield. The isomers were separated by crystallization from water under controlled pH. The trans isomer crystallized at pH 5.5-6.5. Further acidification to pH 4.0-5.0 resulted in crystallization of cis-64. Geometric configurations were assigned by [1H]--NMR analysis. ##STR27##
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pyridine water
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piperazine-2,5-dicarboxylates
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pyrazine diester
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83
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What gives roasted foods and fermented products their characteristic aroma?

A1: 2,5-Dimethylpyrazine is a volatile compound often described as having a nutty, roasted, or earthy aroma. It is a significant contributor to the aroma of numerous foods, including roasted coffee, nuts, cooked meats, and fermented products like soy sauce and natto. [, , , , , ]

Q2: How does the formation of this compound relate to different food processing techniques?

A2: The formation of this compound is influenced by factors like temperature and reaction time, often arising from the Maillard reaction during cooking. In cocoa bean fermentation, the type and amount of this compound varied depending on the fermentation technique used. [, ] Roasting of Polygonatum odoratum root revealed a higher concentration of this compound at specific temperatures. []

Q3: What is known about the biological activity of this compound in mammals?

A3: Studies in rats have shown that this compound can influence reproductive organs. In females, it appears to have a direct inhibitory effect on the uterus, reducing its weight and the uptake of estradiol. [, ] In males, this compound decreased prostate and seminal vesicle weight, possibly by affecting testosterone levels. [, ]

Q4: How does this compound act as a pheromone in mice?

A4: this compound is a pheromone released by female mice, particularly when housed in high-density groups. [, , ] It appears to play a role in regulating reproductive behavior, with exposure linked to delayed puberty and lower reproductive success in females. [, ]

Q5: What effects does this compound have on cell proliferation in the mouse brain?

A5: Interestingly, this compound has been shown to increase cell proliferation in the subventricular zone (SVZ) of the male mouse brain. This suggests a potential role for this compound in adult neurogenesis, a process of generating new neurons in the adult brain. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q7: How can this compound be synthesized?

A7: Several methods exist for the synthesis of this compound. One method involves a continuous feeding reaction using isopropanolamine as a raw material in the presence of a specific catalyst and controlled temperature and pressure. [] Another method utilizes epoxypropane, ammonia, and ammonium bicarbonate as raw materials with a copper-zinc catalyst in a fixed-bed reactor. []

Q8: Are there alternative synthetic routes to this compound derivatives?

A8: Yes, liguzinediol, a cardiac agent, can be synthesized by reacting this compound with methanol in the presence of hydrogen peroxide, ferrous sulfate, and sulfuric acid. This method involves the formation of a pyrazine ring radical that undergoes substitution with a hydroxymethyl radical. []

Q9: How does this compound interact with metal ions to form coordination compounds?

A9: this compound can act as a bridging ligand, coordinating to metal ions like zinc, cobalt, cadmium, nickel, and silver through its nitrogen atoms. [, , , , , , , , , , ] This leads to the formation of coordination polymers with diverse structural motifs, including chains, layers, and three-dimensional networks.

Q10: Can you provide an example of how this compound influences the crystal structure of a coordination compound?

A10: In the crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) this compound monosolvate [], the bulky methyl groups of this compound hinder its coordination to the cobalt(II) center, leading to the preferential coordination of 2,6-dimethylpyrazine. Consequently, the this compound molecules occupy cavities within the crystal lattice as solvent molecules.

Q11: How is this compound typically analyzed in complex mixtures like food samples?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex matrices. Solid-phase microextraction (SPME) is often employed as a sample preparation technique to extract volatile compounds, including this compound, from the headspace of food samples. [, , , , , , ]

Q12: What is Aroma Extract Dilution Analysis (AEDA), and how is it used to study this compound?

A12: AEDA is a technique used to determine the flavor dilution (FD) factor of volatile compounds, reflecting their relative contribution to the overall aroma profile. In the context of dry jujubes, AEDA helped determine the FD factor of this compound, highlighting its role as a significant aroma-impact compound in certain cultivars. []

Q13: Has this compound been explored for applications beyond flavor and fragrance?

A13: Research has explored the potential of this compound in hydrogen storage applications. A system involving the reversible hydrogenation of this compound to 2,5-dimethylpiperazine, catalyzed by an iridium complex, was shown to be capable of storing and releasing hydrogen. []

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